molecular formula C4H6O4S B043059 (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid CAS No. 147027-04-1

(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid

Cat. No.: B043059
CAS No.: 147027-04-1
M. Wt: 150.16 g/mol
InChI Key: LOWHAEXKCMFUMV-OKKQSCSOSA-N
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Description

(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a five-membered ring containing both oxygen and sulfur atoms, makes it a valuable subject for research in organic chemistry and related disciplines.

Scientific Research Applications

(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Biochemical Analysis

Biochemical Properties

(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, including alcohol dehydrogenases and oxidoreductases, which facilitate its conversion into other biologically active compounds. These interactions are typically characterized by the formation of enzyme-substrate complexes, where the compound binds to the active site of the enzyme, leading to catalysis. The specific stereochemistry of this compound is essential for its recognition and binding by these enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways by modulating the activity of key signaling molecules and receptors. This compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions often result in downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound in vitro or in vivo can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and transferases, which facilitate its conversion into other metabolites. These metabolic pathways are essential for the compound’s biological activity and its role in cellular processes. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The localization and accumulation of this compound within cells can impact its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound may be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. This localization can influence the compound’s activity and its interactions with other biomolecules. For example, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the mitochondria could affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydroxy acid with a thiol in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted oxathiolanes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxathiolane derivatives and related heterocyclic compounds containing oxygen and sulfur atoms. Examples include:

Uniqueness

The uniqueness of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid lies in its specific stereochemistry and the presence of both oxygen and sulfur in its ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2S,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4S/c5-2-1-9-4(8-2)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWHAEXKCMFUMV-OKKQSCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H](S1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301188983
Record name 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147027-04-1
Record name 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147027-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301188983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: trans-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid; cis-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid
Reactant of Route 2
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid
Reactant of Route 3
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid
Reactant of Route 4
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid
Reactant of Route 5
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid
Reactant of Route 6
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid

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